molecular formula C16H15N3O4 B12024373 N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

Cat. No.: B12024373
M. Wt: 313.31 g/mol
InChI Key: KBNKDOCEWIQAMD-LICLKQGHSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide typically involves the condensation of 4-hydroxybenzaldehyde with 3-methoxyaniline in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide stands out due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C16H15N3O4/c1-23-14-4-2-3-12(9-14)18-15(21)16(22)19-17-10-11-5-7-13(20)8-6-11/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

KBNKDOCEWIQAMD-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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